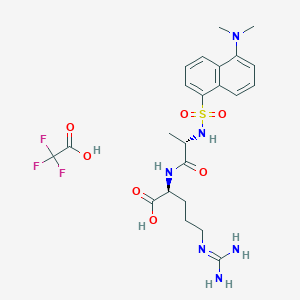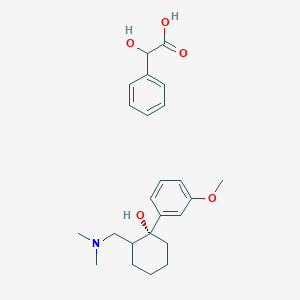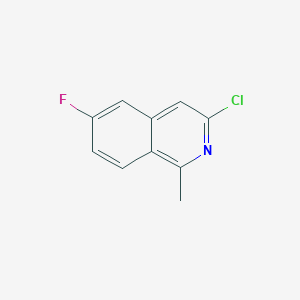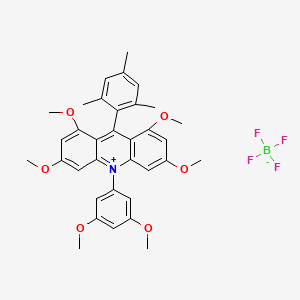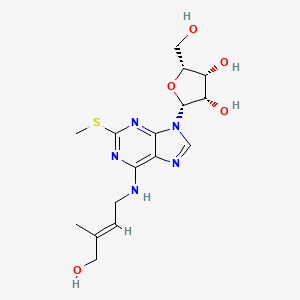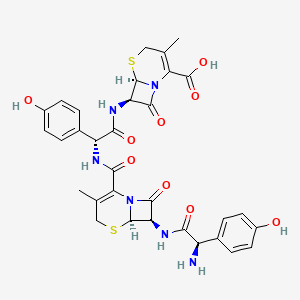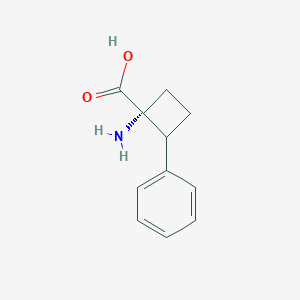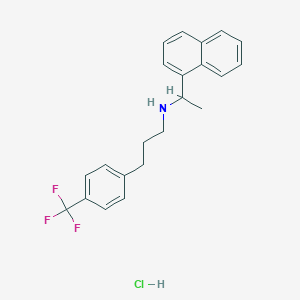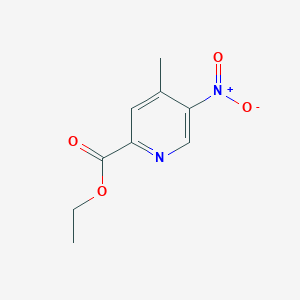
Ethyl 4-methyl-5-nitropicolinate
Vue d'ensemble
Description
Ethyl 4-methyl-5-nitropicolinate (EMNP) is a synthetic compound that has been studied for its potential applications in various scientific areas, including organic synthesis and biochemistry. EMNP is one of the most widely studied nitropicolinates, a family of compounds that contain a nitro group and a carboxylic acid group. EMNP has been used in numerous studies due to its unique properties, such as its stability, solubility, and reactivity.
Applications De Recherche Scientifique
Synthesis of Pyrrole Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Ethyl 4-methyl-5-nitropicolinate is used in the synthesis of pyrrole derivatives. Pyrrole is a biologically active scaffold possessing diverse activities. The combination of different pharmacophores in a pyrrole ring system leads to the formation of more active compounds .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, it involves the synthesis of a new derivative bearing an ethyl group at position 2 of the pyrrole nucleus .
- Results or Outcomes: The structure-activity relationship studies have been discussed along with their therapeutic applications which have been reported during the last decade .
Synthesis of Thiazole Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Ethyl 4-methyl-5-nitropicolinate is used in the synthesis of thiazole derivatives. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, it involves the design and development of different thiazole derivatives .
- Results or Outcomes: Thiazole derivatives have several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .
Synthesis of Indole Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Ethyl 4-methyl-5-nitropicolinate is used in the synthesis of indole derivatives. Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds. The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, it involves the synthesis of various scaffolds of indole for screening different pharmacological activities .
- Results or Outcomes: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
Synthesis of Indole Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Ethyl 4-methyl-5-nitropicolinate is used in the synthesis of indole derivatives. Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds. The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, it involves the synthesis of various scaffolds of indole for screening different pharmacological activities .
- Results or Outcomes: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
Orientations Futures
The future directions of Ethyl 4-methyl-5-nitropicolinate could involve its continued use in the synthesis of various nitrogen-containing heterocycles. Its potential applications in other areas of research or industry would likely depend on further studies and developments in related fields.
Relevant Papers While specific papers on Ethyl 4-methyl-5-nitropicolinate were not found in the search results, there are papers on related topics such as the synthesis and pharmacological evaluation of novel triazole-pyrimidine hybrids . These papers could potentially provide more insight into the properties and applications of Ethyl 4-methyl-5-nitropicolinate and similar compounds.
Propriétés
IUPAC Name |
ethyl 4-methyl-5-nitropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-3-15-9(12)7-4-6(2)8(5-10-7)11(13)14/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHWIVMKQWHMBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-5-nitropicolinate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

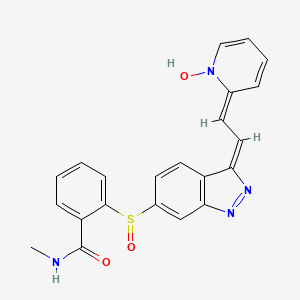
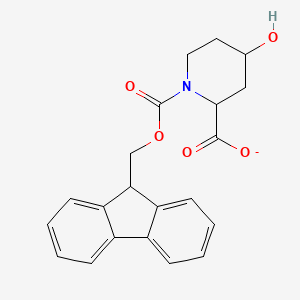
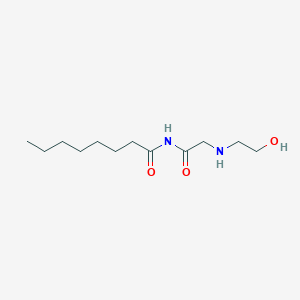
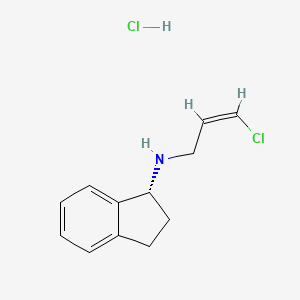
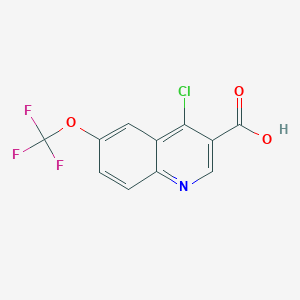
![1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine](/img/structure/B1436992.png)
